N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxypyrrolidine group, a piperidine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxypyrrolidine group, and the final acylation to form the acetamide. Common reagents used in these steps may include:
Piperidine: Used as a starting material for the formation of the piperidine ring.
Methoxypyrrolidine: Introduced through a substitution reaction.
Acetic anhydride or acetyl chloride: Used for the acylation step to form the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the acetamide group may yield an amine derivative.
Scientific Research Applications
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Used as an intermediate in the synthesis of more complex molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine and piperidine groups may play a role in binding to these targets, while the acetamide group may influence the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-(4-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)phenyl)acetamide is unique due to the presence of the methoxypyrrolidine group, which may confer specific biological activities or reactivity that differ from similar compounds
Properties
IUPAC Name |
N-[4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(23)20-16-5-3-15(4-6-16)19(24)21-10-7-17(8-11-21)22-12-9-18(13-22)25-2/h3-6,17-18H,7-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHSPZZKFAFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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